![molecular formula C11H11IN2O2 B3052706 L-Tryptophan, 6-iodo- CAS No. 439113-23-2](/img/structure/B3052706.png)
L-Tryptophan, 6-iodo-
Overview
Description
L-Tryptophan, 6-iodo- is a derivative of L-Tryptophan, an essential amino acid in humans . It is not only important for protein building, but also serves as a precursor of niacin, serotonin, melatonin, etc . The molecular formula of 6-Iodo-L-tryptophan is C11H11IN2O2 .
Molecular Structure Analysis
The molecular structure of L-Tryptophan, 6-iodo- contains a total of 28 bonds; 17 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 nine-membered ring .Physical And Chemical Properties Analysis
The average mass of 6-Iodo-L-tryptophan is 330.122 Da . L-Tryptophan is a white to yellowish white crystal or crystalline powder, odorless, with a slightly bitter taste .Scientific Research Applications
Metabolism and Pharmacological Aspects
- Tryptophan Metabolism as a Pharmacological Target: L-Tryptophan undergoes extensive metabolism, producing bioactive molecules with various effects across organs. Enzymes in its metabolism and their receptors are seen as potential therapeutic targets, with disruptions in L-tryptophan metabolism linked to neurological, metabolic, psychiatric, and intestinal disorders (Modoux, Rolhion, Mani, & Sokol, 2020).
Nutritional and Health Benefits
- Nutrition and Health Benefits of Tryptophan: This essential amino acid is crucial for protein synthesis and transforms into metabolites like serotonin, melatonin, and niacin. Its nutritional significance, along with its potential role in diagnosing and treating various human diseases, highlights its broad impact on health (Friedman, 2018).
Production Enhancement Strategies
- Improving L-Tryptophan Production in Escherichia coli: Metabolic engineering strategies have been employed to enhance L-tryptophan production. These include inactivating negative regulation factors, improving precursor levels, engineering transport systems, and overexpressing rate-limiting enzymes (Niu, Li, Liang, Qi, Li, & Gu, 2019).
Biotechnological Applications
- L-Tryptophan Biosynthesis and Metabolic Engineering: Strategies for L-tryptophan biosynthesis in Escherichia coli, including pathway engineering, by-product formation control, and fermentation bioprocess optimization, are crucial for sustainable and cost-effective microbial biosynthesis (Liu, Bilal, Luo, Zhao, & Iqbal, 2019).
Therapeutic Potential
- Behavioral Research and Therapeutic Indications: L-tryptophan plays a significant role in synthesizing brain serotonin, influencing mood, behavior, and cognition. Its clinical trials indicate potential efficacy in treating psychiatric disorders when combined with other agents (Richard, Dawes, Mathias, Acheson, Hill-Kapturczak, & Dougherty, 2009).
Enzymatic Studies and Applications
- Characterization of Tryptophan 6-Halogenase: The enzyme, isolated from Streptomyces toxytricini, plays a role in natural product biosynthesis by halogenating L- and D-Tryptophan to yield 6-chlorinated derivatives. This enzyme's properties are vital for understanding its application in medicinal chemistry (Zeng & Zhan, 2011).
properties
IUPAC Name |
(2S)-2-amino-3-(6-iodo-1H-indol-3-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLISMPNNJOCQG-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)NC=C2CC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1I)NC=C2C[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70433200 | |
Record name | L-Tryptophan, 6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Tryptophan, 6-iodo- | |
CAS RN |
439113-23-2 | |
Record name | L-Tryptophan, 6-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70433200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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